CK7

Übersicht

Beschreibung

Es wird spezifisch in den einfachen Epithelien ausgedrückt, die die Hohlräume innerer Organe auskleiden, sowie in Drüsengängen und Blutgefäßen . Dieses Protein spielt eine entscheidende Rolle für die strukturelle Integrität und Funktion von Epithelzellen.

Herstellungsmethoden

Zytokeratin 7 wird natürlich im Körper synthetisiert und wird typischerweise nicht durch synthetische Wege oder industrielle Produktionsmethoden hergestellt. Es wird in verschiedenen Epithelgeweben während der Differenzierung exprimiert .

Vorbereitungsmethoden

Cytokeratin 7 is naturally synthesized in the body and is not typically produced through synthetic routes or industrial production methods. It is expressed in various epithelial tissues during differentiation .

Analyse Chemischer Reaktionen

Zytokeratin 7, als Protein, unterliegt nicht typischen chemischen Reaktionen wie kleine organische Moleküle. Stattdessen beteiligt es sich an biologischen Prozessen wie Keratinisierung und Verhornung . Es kann durch Immunhistochemie nachgewiesen und analysiert werden, bei der Antikörper, die spezifisch für Zytokeratin 7 sind, an das Protein binden, wodurch eine Visualisierung unter dem Mikroskop ermöglicht wird .

Wissenschaftliche Forschungsanwendungen

Zytokeratin 7 wird in der wissenschaftlichen Forschung, insbesondere in der Pathologie und Onkologie, häufig verwendet. Es dient als Biomarker für verschiedene Arten von Epitheltumoren, einschließlich Adenokarzinomen der Lunge, Brust, Schilddrüse, Gebärmutter, Gebärmutterhals, Eierstöcke, Speicheldrüsen und des oberen Magen-Darm-Trakts . Es wird auch verwendet, um zwischen verschiedenen Arten von Karzinomen zu unterscheiden, wie z. B. Eierstock- und Übergangszellkarzinomen von Darm- und Prostatakrebs . Zusätzlich wird Zytokeratin 7 zur Diagnose des chromophoben Nierenzellkarzinoms und zum Ausschluss von Nachahmungen verwendet .

Wirkmechanismus

Zytokeratin 7 fungiert als strukturelle Komponente des Zytoskeletts in Epithelzellen. Es bildet intermediäre Filamente, die mechanische Unterstützung bieten und die Zellform erhalten . Das Protein ist an verschiedenen Zellprozessen beteiligt, darunter Zellproliferation, Migration und Differenzierung. Im Zusammenhang mit Krebs kann die Zytokeratin-7-Expression verwendet werden, um die primäre Stelle des metastasierten Karzinoms zu identifizieren und die Patientenprognose vorherzusagen .

Wirkmechanismus

Cytokeratin 7 functions as a structural component of the cytoskeleton in epithelial cells. It forms intermediate filaments that provide mechanical support and maintain cell shape . The protein is involved in various cellular processes, including cell proliferation, migration, and differentiation. In the context of cancer, cytokeratin 7 expression can be used to identify the primary site of metastatic carcinoma and to predict patient prognosis .

Vergleich Mit ähnlichen Verbindungen

Zytokeratin 7 ist Teil der Keratin-Familie, zu der auch andere Keratine vom Typ II wie Keratin 8 und Keratin 18 gehören . Diese Proteine teilen ähnliche strukturelle und funktionelle Eigenschaften, unterscheiden sich jedoch in ihren Expressionsmustern und spezifischen Rollen in Epithelgeweben. Beispielsweise werden Keratin 8 und Keratin 18 im Vergleich zu Zytokeratin 7 in einfachen, pseudostratifizierten und duktalen Epithelien stärker exprimiert . Andere ähnliche Verbindungen umfassen Zytokeratin 20, das häufig in Verbindung mit Zytokeratin 7 verwendet wird, um zwischen verschiedenen Arten von Karzinomen zu unterscheiden .

Eigenschaften

IUPAC Name |

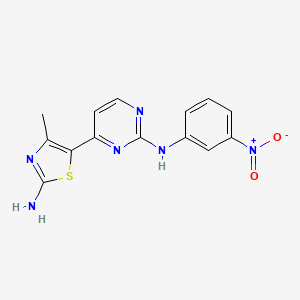

4-methyl-5-[2-(3-nitroanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTKVFHLKPDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332265 | |

| Record name | Cdk2/9 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507487-89-0 | |

| Record name | 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507487890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cdk2/9 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-AMINO-4-METHYL-5-THIAZOLYL)-N-(3-NITROPHENYL)-2-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9NBR9W3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

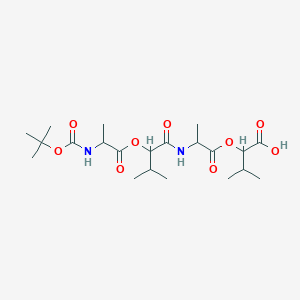

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)

![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)

![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)

![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)

![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)